Glucoraphanin potassium salt, HPLC Grade

CAS No.:

Cat. No.: VC11700808

Molecular Formula: C12H22KNO10S3

Molecular Weight: 475.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H22KNO10S3 |

|---|---|

| Molecular Weight | 475.6 g/mol |

| IUPAC Name | potassium;[(Z)-[5-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpentylidene]amino] sulfate |

| Standard InChI | InChI=1S/C12H23NO10S3.K/c1-25(18)5-3-2-4-8(13-23-26(19,20)21)24-12-11(17)10(16)9(15)7(6-14)22-12;/h7,9-12,14-17H,2-6H2,1H3,(H,19,20,21);/q;+1/p-1/b13-8-;/t7-,9-,10+,11-,12+,25?;/m1./s1 |

| Standard InChI Key | XLJHNVPISVILLA-QYSFFVHJSA-M |

| Isomeric SMILES | CS(=O)CCCC/C(=N/OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+] |

| SMILES | CS(=O)CCCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] |

| Canonical SMILES | CS(=O)CCCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] |

Introduction

Structural and Chemical Properties

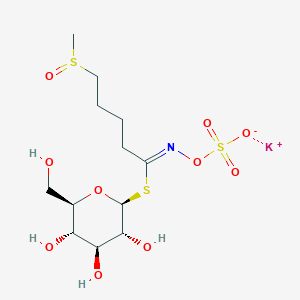

Glucoraphanin potassium salt (C₁₂H₂₂KNO₁₀S₃) has a molecular weight of 475.6 g/mol and exists as a stable crystalline solid under standard storage conditions . The compound’s structure comprises a sulfonated oxime group linked to a glucose moiety via a thioglucose bond, with a methylsulfinylbutyl side chain (Fig. 1). Its potassium counterion enhances solubility in aqueous solvents, a feature critical for its utility in high-performance liquid chromatography (HPLC).

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₂KNO₁₀S₃ | |

| Molecular Weight | 475.6 g/mol | |

| Purity (HPLC Grade) | ≥95% | |

| Solubility | Water, methanol, dimethyl sulfoxide |

The compound’s stability under varying pH and temperature conditions remains a subject of ongoing research, though its degradation kinetics suggest optimal storage at −20°C in anhydrous environments .

Synthesis and Purification

Total Synthesis

-

Oxime Formation: Reaction of 5-chloropentanol with hydroxylamine hydrochloride yields the corresponding oxime intermediate.

-

Thiohydroxymate Coupling: Treatment with 1-thio-β-D-glucopyranose tetraacetate in the presence of N-chlorosuccinimide (NCS) forms the thioglucose backbone .

-

Sulfation and Deprotection: Sulfation using pyridine-sulfur trioxide complex, followed by de-O-acetylation with potassium methoxide, yields the final product .

Table 2: Synthetic Yield Comparison

| Step | Yield (%) |

|---|---|

| Thiohydroxymate coupling | 40–47 |

| Sulfation | 40–73 |

| Global yield (7 steps) | 17 |

Notably, attempts to synthesize the α-epimer failed due to instability during the final deprotection step, underscoring the β-configuration’s thermodynamic favorability .

Natural Extraction and Purification

Glucoraphanin is extracted from broccoli sprouts via solvent extraction (e.g., methanol/water), followed by ion-exchange chromatography to isolate the potassium salt. HPLC-grade purity is achieved through repeated crystallization and silica gel chromatography, with residual solvent levels below 0.1% .

Hydrolysis to Sulforaphane

Glucoraphanin potassium salt undergoes enzymatic hydrolysis via myrosinase to yield sulforaphane, a reaction critical for its bioactivity. Studies demonstrate that exogenous hydrolysis (using purified myrosinase) achieves 48% molar conversion within 30 minutes, compared to slower endogenous pathways in plant tissues .

Table 3: Hydrolysis Kinetics

| Parameter | Value | Source |

|---|---|---|

| Conversion efficiency | 48% (30 min) | |

| Myrosinase activity loss | 50% (after 30 min) | |

| Sulforaphane yield | 240.33 µmol/L |

As an HPLC-grade reference standard, glucoraphanin potassium salt enables precise quantification of glucosinolates in plant extracts and biological fluids. Its utility includes:

-

Calibration curves for liquid chromatography-mass spectrometry (LC-MS) with linearity (R² > 0.99) in the 0.1–100 µg/mL range .

-

Stability studies assessing degradation kinetics under thermal and oxidative stress.

-

Metabolite profiling to correlate dietary glucoraphanin intake with sulforaphane bioavailability in clinical trials .

Anti-Inflammatory and Chemopreventive Activity

In lipopolysaccharide (LPS)-stimulated THP-1 macrophages, synthetic β-glucoraphanin potassium salt suppresses tumor necrosis factor-alpha (TNF-α) secretion by 52% at 15 µM, matching the efficacy of natural extracts . This anti-inflammatory effect parallels sulforaphane’s inhibition of NF-κB signaling, suggesting shared mechanistic pathways .

Table 4: Anti-Inflammatory Activity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume